Product packaging for 2,5-Dimethylbenzenethiol(Cat. No.:CAS No. 4001-61-0)

2,5-Dimethylbenzenethiol

Cat. No.: B1294982
CAS No.: 4001-61-0
M. Wt: 138.23 g/mol
InChI Key: NHAUBUMQRJWWAT-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Context within Thiophenols

IUPAC Naming Conventions and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2,5-dimethylbenzenethiol . nist.gov However, it is also widely known by several common synonyms in chemical literature and commercial catalogs. These include 2,5-dimethylthiophenol , 2-Mercapto-p-xylene , and p-Xylenethiol . tcichemicals.comsigmaaldrich.com The name "thiophenol" indicates a phenol (B47542) derivative where the hydroxyl group's oxygen atom is replaced by sulfur. chemicalbook.comhmdb.ca The prefixes "2,5-dimethyl" specify the substitution pattern on the benzene (B151609) ring relative to the thiol group at position 1.

Identifier Type Value
IUPAC NameThis compound nist.gov
Common Synonyms2,5-Dimethylthiophenol, 2-Mercapto-p-xylene, p-Xylenethiol tcichemicals.comsigmaaldrich.com
CAS Number4001-61-0 sigmaaldrich.com
Molecular FormulaC₈H₁₀S cymitquimica.com
Molecular Weight138.23 g/mol sigmaaldrich.com

Structural Distinctions and Substituent Effects in Dimethylbenzenethiols

The chemical behavior of dimethylbenzenethiols is significantly influenced by the position of the two methyl groups on the benzene ring. These alkyl groups are generally considered electron-donating through an inductive effect, which increases the electron density of the aromatic ring. libretexts.orglibretexts.org This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgpressbooks.pub

The electron-donating nature of the methyl groups also impacts the reactivity of the thiol (-SH) group. By pushing electron density into the ring, they can influence the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion. Furthermore, the positioning of the methyl groups introduces steric effects that can direct the outcome of reactions. In this compound, one methyl group is ortho to the thiol, and the other is meta, creating a distinct steric and electronic environment compared to its other isomers. This specific substitution pattern influences its reactivity in processes like C-S coupling reactions and its utility in the synthesis of specific polymer structures.

Comparative Analysis with Positional Isomers (e.g., 2,4-Dimethylbenzenethiol, 2,6-Dimethylbenzenethiol, 3,5-Dimethylbenzenethiol)

The properties of dimethylbenzenethiol isomers vary based on the relative positions of the methyl substituents, which affects their molecular symmetry and intermolecular forces. pearson.comfilab.fr These structural differences lead to distinct physical properties such as boiling points, densities, and refractive indices. For instance, 2,6-dimethylbenzenethiol, with methyl groups flanking the thiol, exhibits significant steric hindrance which can affect its coordination chemistry and reactivity. chemicalbook.com In contrast, 3,5-dimethylbenzenethiol has a more open thiol group but different electronic distribution. chemicalbook.comsigmaaldrich.com A comparative look at the physical properties of these isomers highlights the subtle yet significant impact of substituent placement.

Interactive Data Table: Comparison of Dimethylbenzenethiol Isomers

CompoundCAS NumberBoiling PointDensity (at 25 °C)Refractive Index (n20/D)
This compound 4001-61-0126.3 °C/50 mmHg chemicalbook.comsigmaaldrich.com1.02 g/mL chemicalbook.comsigmaaldrich.com1.5698 chemicalbook.comsigmaaldrich.com
2,4-Dimethylbenzenethiol 13616-82-5207-208 °C chemicalbook.comrvrlabs.com1.022 g/mL chemicalbook.comrvrlabs.com1.569 chemicalbook.comsigmaaldrich.com
2,6-Dimethylbenzenethiol 118-72-9122 °C/50 mmHg sigmaaldrich.com1.038 g/mL sigmaaldrich.com1.5749 sigmaaldrich.com
3,5-Dimethylbenzenethiol 38360-81-5127.5 °C/50 mmHg chemicalbook.comsigmaaldrich.com1.015 g/mL chemicalbook.comsigmaaldrich.com1.568 chemicalbook.comsigmaaldrich.com

Historical Context and Significance in Organosulfur Chemistry

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, has a rich history dating back to the 19th century. tandfonline.comresearchgate.net Early work focused on the isolation and characterization of naturally occurring sulfur compounds and the development of basic synthetic methods. britannica.combritannica.com Thiophenols, as aromatic representatives of thiols, were part of this early exploration. The development of organosulfur chemistry was crucial for understanding biological systems, as sulfur-containing amino acids like cysteine and methionine are fundamental to life. britannica.comwikipedia.org

The synthesis and study of substituted thiophenols, such as the dimethylbenzenethiols, represent a more advanced stage in this field. Their development is tied to the broader progress in industrial organic synthesis, which provided the necessary precursors and reagents. springerprofessional.de These compounds became important as intermediates and building blocks for more complex molecules, including pharmaceuticals, agrochemicals, and materials. springerprofessional.deontosight.ai The study of their reactions, such as oxidation to disulfides and sulfonic acids or their use in metal-catalyzed cross-coupling, has contributed to the modern synthetic chemist's toolkit.

Current Research Landscape and Future Directions for Aromatic Thiols

The field of aromatic thiols continues to be an active area of research, driven by their expanding applications. springerprofessional.deresearchgate.net Current research often focuses on leveraging their unique properties for advanced applications in materials science and medicinal chemistry. For example, this compound has been specifically utilized in the synthesis of poly(p-phenylenevinylene) derivatives, which are conductive polymers with potential applications in electronics. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Future research directions for aromatic thiols are pointing towards several exciting areas:

Biomimicking Systems: Researchers are exploring the use of aromatic thiols to create hybrid lipid bilayers on gold surfaces. acs.org These structures mimic biological membranes and have potential uses in biosensing and studying membrane-bound proteins. The delocalized π-electron system in aromatic thiols may offer advantages like enhanced electrical conductivity within these model systems. acs.org

Advanced Materials: The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces is being investigated for creating new materials with tailored properties. The orientation and packing of aromatic thiols on these surfaces are governed by a complex interplay of sulfur-metal coordination and intermolecular forces, which is a subject of ongoing study. aip.org

Photopolymerization: Aromatic thiols have shown potential as visible-light photoinitiators for polymerization reactions. mdpi.com Their unique photodynamics allow for the initiation of thiol-ene and acrylate (B77674) polymerizations, which are important processes in creating hydrogels and other polymeric materials.

The versatility of aromatic thiols, including this compound, ensures their continued importance in both fundamental and applied chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B1294982 2,5-Dimethylbenzenethiol CAS No. 4001-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylbenzenethiol
Source PubChem
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InChI

InChI=1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUBUMQRJWWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063259
Record name Benzenethiol, 2,5-dimethyl-
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Molecular Weight

138.23 g/mol
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CAS No.

4001-61-0
Record name 2,5-Dimethylbenzenethiol
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Record name 2,5-Xylenethiol
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Record name Benzenethiol, 2,5-dimethyl-
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Record name Benzenethiol, 2,5-dimethyl-
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Record name 2,5-dimethylbenzenethiol
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Advanced Synthetic Methodologies for 2,5 Dimethylbenzenethiol

Modern Approaches to Thiol Synthesis from Aromatic Precursors

The synthesis of aromatic thiols, such as 2,5-dimethylbenzenethiol, is increasingly guided by the principles of green chemistry, which prioritize the development of environmentally benign chemical processes. scielo.br These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of aromatic thiol production, this involves a shift away from traditional methods that often utilize harsh reagents and generate significant amounts of harmful byproducts. google.com

Modern approaches focus on the use of catalytic reactions that can proceed under milder conditions with high selectivity. tamu.edu The goal is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. scielo.br Research in this area explores the use of recyclable catalysts, safer solvents, and renewable starting materials to create more sustainable synthetic routes to aromatic thiols. scielo.br

A key development in the cleaner synthesis of aromatic thiols is the direct catalytic hydrogenation of aromatic sulfonyl chlorides. google.comtaylorfrancis.com This method presents a more environmentally friendly alternative to conventional reduction processes that often employ stoichiometric metal reductants, leading to large amounts of metal salt waste. google.com The direct hydrogenation of a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, to the corresponding thiol, this compound, is a significant advancement in this field. google.comgoogle.com

The reaction involves treating the aromatic sulfonyl chloride with hydrogen gas in the presence of a suitable catalyst. google.comgoogle.com A base is often added to neutralize the hydrogen chloride that is formed as a byproduct during the reaction. google.comtaylorfrancis.com

The choice of catalyst is critical for the successful hydrogenation of aromatic sulfonyl chlorides to thiols. Palladium-based catalysts, particularly palladium on carbon (Pd/C), have been shown to be effective for this transformation. google.comtaylorfrancis.com The efficiency and selectivity of the catalyst can be further enhanced by the addition of a second metal, such as tin. google.comgoogle.com

Optimization of the reaction conditions is crucial to maximize the yield of the desired thiol and minimize the formation of byproducts like sulfonic acids. google.comgoogle.com Key parameters that are typically optimized include:

Temperature The reaction is preferably conducted at temperatures between 20°C and 110°C. google.comgoogle.com

Pressure Hydrogen pressures typically range from about 700 to 7000 kPa. google.comgoogle.com

Solvent A variety of aprotic and protic solvents can be used, provided the reactants and products are soluble. google.comgoogle.com

Base A base with a conjugate acid having a pKa of about 2 or greater is used to neutralize the HCl byproduct. google.comgoogle.com

A specific example of this reaction involves the hydrogenation of a methylbenzene solution of 2,5-dimethylbenzenesulfonyl chloride using a 5% Pd-0.5% Sn on carbon catalyst in the presence of N,N-diethylbenzeneamine as a base. google.comgoogle.com This reaction achieved 100% conversion of the sulfonyl chloride with a 73.1% selectivity to this compound. google.comgoogle.com

Table 1: Hydrogenation of 2,5-Dimethylbenzenesulfonyl Chloride

ParameterValue
Substrate2,5-Dimethylbenzenesulfonyl chloride
Catalyst5% Pd-0.5% Sn on carbon
SolventMethylbenzene
BaseN,N-diethylbenzeneamine
Hydrogen Pressure5520 kPa
Conversion100%
Selectivity to Thiol73.1%
Selectivity to Sulfonic Acid12.3%

This data is based on a specific documented experiment. google.comgoogle.com

The hydrogenation of aromatic sulfonyl chlorides to thiols is a complex process that can proceed through various intermediates. Understanding the reaction mechanism is essential for developing more efficient and selective catalysts. The reaction pathway is thought to involve the initial reduction of the sulfonyl chloride to a sulfinic acid, which can then be further reduced to the desired thiol. google.comgoogle.com

An alternative synthetic route to this compound involves the direct thiolation of the corresponding phenol (B47542), 2,5-dimethylphenol (B165462). This method offers a different approach to forming the carbon-sulfur bond.

A well-established method for the conversion of phenols to thiophenols is the reaction with phosphorus pentasulfide (P₄S₁₀). This reagent is effective for replacing the oxygen atom of the hydroxyl group with a sulfur atom. The reaction typically requires heating the phenol with phosphorus pentasulfide to achieve the desired transformation. While specific details for the reaction of 2,5-dimethylphenol with phosphorus pentasulfide are not extensively documented in the provided search results, this method is a general approach for the synthesis of aromatic thiols from phenols.

Thiolation of Dimethylphenols

Utilization of Thionyl Chloride and Carbon Disulfide with Base

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound, typically starting from an aryl halide bearing electron-withdrawing groups. However, for an electron-rich system like a dimethyl-substituted benzene (B151609) ring, direct SNAr with a sulfur nucleophile is challenging. A more common approach involves the use of a suitable precursor, such as 2,5-dimethylaniline. The aniline can be converted to a diazonium salt, which is then displaced by a sulfur nucleophile.

Alternatively, metal-catalyzed cross-coupling reactions have become a powerful tool for C-S bond formation. For instance, a copper-catalyzed direct synthesis of aryl thiols from aryl iodides using sodium sulfide (B99878) as the sulfur source has been reported. This method is efficient and tolerates a wide range of functional groups. In the context of this compound, this would involve the reaction of 1-iodo-2,5-dimethylbenzene with a sulfur source in the presence of a copper catalyst.

Advanced One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the preparation of aryl thiols and their derivatives have been developed. One such strategy involves the in-situ generation of a lithium aryl thiolate from an aryl bromide via halogen-lithium exchange, which then reacts with an electrophile. This approach avoids the isolation of the often unstable and odorous aryl thiol.

Another advanced one-pot technique is the synthesis of unsymmetrical diaryl thioethers by the palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate, such as triisopropylsilanethiol. While this method produces a thioether rather than the free thiol, it demonstrates the potential of one-pot strategies in complex C-S bond-forming reactions. For the synthesis of this compound itself, a one-pot procedure could involve the diazotization of 2,5-dimethylaniline followed by the introduction of a sulfur nucleophile without isolation of the intermediate diazonium salt.

Regioselective Synthesis Strategies for Substituted Benzenethiols

The regioselective synthesis of polysubstituted benzenethiols is crucial for controlling the properties of the final products. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be quenched with a sulfur electrophile to introduce the thiol group at the desired position. For a substrate like 1,4-dimethylbenzene, direct lithiation followed by reaction with a sulfur source could potentially lead to this compound, although regioselectivity might be a challenge without a suitable directing group.

Transition metal-catalyzed C-H activation/thiolation reactions are another emerging strategy for the regioselective synthesis of aryl thiols. These methods offer a more atom-economical approach by directly functionalizing a C-H bond with a sulfur-containing reagent. While specific applications to this compound are not extensively documented, the general principles of these reactions hold promise for its selective synthesis.

Derivatization and Functionalization Strategies

This compound is a versatile precursor for the synthesis of functional materials, including conjugated polymers and halogenated thioethers with potential applications in electronics and organic synthesis.

Synthesis of Poly(2-dodecanoylsulfanyl-p-phenylenevinylene) utilizing this compound

This compound has been utilized in the synthesis of Poly(2-dodecanoylsulfanyl-p-phenylenevinylene) researchgate.net. This type of polymer is a derivative of poly(p-phenylenevinylene) (PPV), a well-known class of conductive polymers. The synthesis would likely involve the initial functionalization of this compound to introduce a dodecanoyl group, forming S-(2,5-dimethylphenyl) dodecanethioate. This thioester could then be incorporated into a monomer suitable for polymerization, such as a bis-halomethylated derivative. The polymerization could then proceed via a precursor route, like the Wessling or Gilch routes, to form the final conjugated polymer. The presence of the dodecanoylsulfanyl group can enhance the solubility and processability of the resulting polymer, making it suitable for applications in organic electronics.

Starting Material Intermediate Polymerization Method Final Polymer
This compoundS-(2,5-dimethylphenyl) dodecanethioatePrecursor routes (e.g., Wessling, Gilch)Poly(2-dodecanoylsulfanyl-p-phenylenevinylene)

Formation of Halogenated Thioether Derivatives (e.g., 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne)

This compound is a reactant in the synthesis of halogenated thioether derivatives, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne researchgate.net. This reaction is an example of a thiol-yne reaction, which involves the addition of a thiol across a carbon-carbon triple bond. The starting material for this synthesis would be a highly halogenated butenyne, such as 1,1,2,4-tetrachloro-1-buten-3-yne. The reaction proceeds via the nucleophilic attack of the thiolate anion of this compound on the triple bond of the halogenated substrate. This type of reaction is a powerful tool for creating complex molecules with a variety of functional groups. The resulting halogenated thioether vinylacetylenes are valuable intermediates in organic synthesis.

Reactant 1 Reactant 2 Reaction Type Product
This compound1,1,2,4-Tetrachloro-1-buten-3-yneThiol-yne addition1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne

Preparation of Per-deuterated Derivatives of Benzenethiols using Aqueous Transition Metal Species

The synthesis of per-deuterated derivatives of benzenethiols, including this compound, can be achieved through hydrogen-deuterium (H-D) exchange reactions catalyzed by transition metal species in an aqueous medium. This method provides a direct approach for deuterium (B1214612) labeling by replacing protium atoms on the aromatic ring with deuterium. researchgate.net Heavy water (D₂O) is commonly utilized as the deuterium source due to its availability and cost-effectiveness. nju.edu.cn

The general principle involves the use of a transition metal catalyst, such as platinum, palladium, rhodium, or ruthenium, often supported on a solid matrix like alumina (B75360) or carbon. nju.edu.cntn-sanso.co.jp The reaction is typically conducted under elevated temperature and pressure to facilitate the H-D exchange process. tn-sanso.co.jp The transition metal catalyst activates the C-H bonds of the aromatic ring, allowing for the substitution of hydrogen with deuterium from the surrounding heavy water medium.

While specific protocols for the per-deuteration of this compound are not extensively detailed in publicly available literature, the general methodology for deuterating aromatic compounds can be applied. The efficiency of deuterium incorporation is influenced by several factors, including the choice of catalyst, reaction temperature, pressure, and the duration of the reaction.

Below is a table summarizing representative reaction conditions for the transition metal-catalyzed deuteration of aromatic compounds in an aqueous environment, which would be applicable for the synthesis of per-deuterated this compound.

Table 1: Representative Conditions for Transition Metal-Catalyzed Deuteration of Aromatic Thiols

Parameter Condition
Substrate This compound
Deuterium Source Heavy Water (D₂O)
Catalyst Platinum on Alumina (Pt/Al₂O₃)
Catalyst Loading 5-10 mol%
Temperature 150-250 °C
Pressure Autogenous or elevated D₂ pressure
Reaction Time 24-72 hours

| Solvent | Aqueous (D₂O) |

The progress of the deuteration can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of deuterium incorporation into the aromatic ring. Mass spectrometry can also be employed to confirm the increase in molecular weight corresponding to the replacement of hydrogen atoms with deuterium.

Research in the field of deuteration has also explored various other catalytic systems, including homogeneous transition metal complexes. nih.gov These catalysts can sometimes offer higher selectivity and milder reaction conditions. The choice between a heterogeneous and homogeneous catalyst depends on the specific requirements of the synthesis, such as ease of catalyst separation and recycling.

Reaction Mechanisms and Chemical Transformations of 2,5 Dimethylbenzenethiol

Thiol Group Reactivity and Pathways

The sulfhydryl (-SH) group is the primary site of many chemical transformations of 2,5-Dimethylbenzenethiol, participating in a range of reactions from oxidation and reduction to nucleophilic attack and radical formation.

The sulfur atom in this compound exists in its most reduced state and is susceptible to oxidation by various oxidizing agents. The oxidation can proceed in a stepwise manner, yielding sulfenic acids, sulfinic acids, and ultimately sulfonic acids, which represent the highest oxidation state for sulfur. nih.gov

Strong oxidizing agents can convert thiols directly to sulfonic acids. researchgate.net For instance, the oxidation of aromatic thiols can be achieved using reagents like hydrogen peroxide or potassium permanganate. researchgate.net The reaction for this compound can be represented as:

(CH₃)₂C₆H₃SH + [O] → (CH₃)₂C₆H₃SO₃H

The formation of 2,5-Dimethylbenzenesulfonic acid involves the insertion of three oxygen atoms at the sulfur center. This transformation is generally irreversible. researchgate.net The synthesis of 2,5-dimethylbenzenesulfonic acid can also be achieved by the sulfonation of p-xylene with sulfuric acid. google.comchemicalbook.com

Milder oxidation conditions can lead to the formation of the corresponding sulfoxide. The oxidation of sulfides to sulfoxides is a common transformation, and a similar principle can be applied to the intermediate species formed during thiol oxidation. organic-chemistry.org The initial oxidation of a thiol often forms a sulfenic acid (RSOH), which is typically unstable and can react further. nih.gov Controlled oxidation can, in principle, yield a sulfoxide, although isolating this intermediate from a thiol oxidation can be challenging.

Oxidizing AgentProduct(s)Reaction Conditions
Strong Oxidants (e.g., H₂O₂, KMnO₄)2,5-Dimethylbenzenesulfonic acidTypically requires vigorous conditions.
Mild OxidantsIntermediates like sulfenic and sulfinic acids, potentially leading to sulfoxides or disulfides.Requires careful control of stoichiometry and temperature. organic-chemistry.orgnih.gov

The thiol group of this compound is acidic, with a pKa value typical for aromatic thiols. This acidity allows it to be deprotonated by a suitable base to form the corresponding thiolate anion, 2,5-dimethylbenzenethiolate. This is technically a deprotonation or acid-base reaction rather than a reduction of the sulfur atom itself.

(CH₃)₂C₆H₃SH + B⁻ ⇌ (CH₃)₂C₆H₃S⁻ + HB

Where B⁻ represents a base. Common bases used for this purpose include sodium hydroxide, sodium hydride, or alkali metal alkoxides. The resulting thiolate is a potent nucleophile and plays a crucial role in many of the reactions of this compound. The formation of the thiolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. Thiolates are the active nucleophilic species in many reactions, including thiol-disulfide exchange. researchgate.netwikipedia.org

While the thiol group itself is a strong nucleophile, its replacement on an aromatic ring via nucleophilic aromatic substitution is not a common reaction pathway under standard conditions. The C-S bond in aryl thiols is strong, and the SH group is a poor leaving group. However, under specific conditions, such as the Newman-Kwart rearrangement, a related transformation can occur where an O-thiocarbamate derived from a phenol (B47542) rearranges to an S-thiocarbamate, which can then be hydrolyzed to a thiol. The reverse of this process, converting a thiol to a phenol, is less direct.

More commonly, the nucleophilicity of the thiol (or more accurately, the thiolate) is exploited in S-alkylation and S-acylation reactions, where the sulfur atom attacks an electrophilic carbon, and the thiol group remains part of the final product.

One of the most characteristic reactions of thiols is their oxidation to form disulfides. In this reaction, two molecules of this compound are coupled through a sulfur-sulfur bond to form bis(2,5-dimethylphenyl) disulfide. cymitquimica.com This oxidation can be effected by a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by metal ions. pearson.com

2 (CH₃)₂C₆H₃SH + [O] → (CH₃)₂C₆H₃S-SC₆H₃(CH₃)₂ + H₂O

The mechanism of disulfide formation can proceed through different pathways. One common pathway involves the initial formation of a sulfenic acid intermediate, which then reacts with a second thiol molecule. nih.govnih.gov Alternatively, a thiolate anion can attack the sulfur atom of a thiol that has been activated by an oxidant. researchgate.net The formation of disulfides is a reversible process; they can be reduced back to the corresponding thiols.

Oxidizing AgentProductMechanism Notes
Iodine (I₂)Bis(2,5-dimethylphenyl) disulfideThiol is oxidized, and I₂ is reduced to HI.
Hydrogen Peroxide (H₂O₂)Bis(2,5-dimethylphenyl) disulfideCan proceed via a sulfenic acid intermediate. nih.gov
Oxygen (O₂)Bis(2,5-dimethylphenyl) disulfideOften requires a catalyst, such as metal ions.

The relatively weak S-H bond in thiols (around 87 kcal/mol) allows for the homolytic cleavage of this bond to form a thiyl radical ((CH₃)₂C₆H₃S•). princeton.edu This can be initiated by photolysis, thermolysis, or by reaction with other radical species. princeton.eduiupac.org

(CH₃)₂C₆H₃SH → (CH₃)₂C₆H₃S• + H•

Once formed, the 2,5-dimethylphenylthiyl radical can participate in a variety of radical reactions. A common fate for thiyl radicals is recombination to form the corresponding disulfide: nih.gov

2 (CH₃)₂C₆H₃S• → (CH₃)₂C₆H₃S-SC₆H₃(CH₃)₂

Thiyl radicals can also add to unsaturated systems like alkenes and alkynes, initiating radical chain reactions. nih.gov For example, the addition of a thiyl radical to an alkene would generate a carbon-centered radical, which could then abstract a hydrogen atom from another thiol molecule, propagating the chain. The generation of a thiyl radical from 2,6-dimethylthiophenol has been utilized in visible-light-activated multicomponent coupling reactions. cam.ac.uk

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is significantly influenced by the directing and activating effects of the thiol and the two methyl groups.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. msu.edu The substituents already present on the ring determine the rate and regioselectivity of the substitution. wikipedia.org

Methyl Groups (-CH₃): Methyl groups are weakly activating and are ortho, para-directors. minia.edu.eglibretexts.org They donate electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. fiveable.me

Thiol Group (-SH): The thiol group is also an activating, ortho, para-directing group. Although sulfur is more electronegative than carbon, it can donate a lone pair of electrons into the aromatic ring via resonance. This resonance effect outweighs the inductive withdrawal, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. libretexts.orgfiveable.me

In this compound, the substituents are located at positions 1, 2, and 5. The available positions for electrophilic attack are 3, 4, and 6.

Position 3: ortho to the methyl group at C2 and meta to the thiol group at C1.

Position 4: para to the thiol group at C1 and meta to the methyl group at C2.

Position 6: ortho to the thiol group at C1 and meta to the methyl group at C5.

The powerful ortho, para-directing effect of the thiol group, combined with the activating effect of the methyl groups, makes the ring highly reactive towards electrophiles. The substitution will be directed to the positions that are ortho or para to the thiol group, which are positions 4 and 6. Steric hindrance from the adjacent methyl group at position 2 might slightly disfavor substitution at position 6, potentially making position 4 the most favored site for attack by an incoming electrophile.

SubstituentEffect on ReactivityDirecting Effect
-SHActivatingortho, para
-CH₃Weakly Activatingortho, para

Complex Reaction Pathways and Intermediates

The interaction of this compound with catalyst surfaces is a critical first step in many of its chemical transformations, particularly in industrially relevant processes like hydrodesulfurization. The adsorption of aromatic thiols onto metal and metal oxide surfaces has been the subject of detailed investigation.

Studies on surfaces such as gold, palladium, and various metal oxides show that thiols can adsorb in two primary ways:

Molecular Physisorption: The intact thiol molecule is held to the surface by weaker van der Waals forces.

Dissociative Chemisorption: A stronger bond is formed with the surface, which involves the cleavage of the S-H bond. The molecule then binds to the surface as a thiolate (RS-), with the hydrogen atom also adsorbing nearby. acs.org

For aromatic thiols, the adsorption geometry is also crucial. The molecule can lie flat on the surface, allowing interaction between the π-system of the benzene ring and the catalyst, or it can stand more upright, primarily bonding through the sulfur atom. The specific mode of adsorption depends on factors like the nature of the catalyst, surface coverage, and temperature. dcu.ie For instance, on palladium surfaces, methane thiol has been shown to undergo spontaneous dissociative chemisorption, while the more complex thiophene (B33073) 2-thiol adsorbs weakly at first before dissociating. acs.org This suggests that the aromatic ring in this compound influences the adsorption mechanism. The initial adsorption through the sulfur atom is a key step that activates the C-S bonds for subsequent catalytic reactions. nih.gov

Catalytic hydrogenation of aromatic thiols can proceed through various pathways, including the cleavage of the carbon-sulfur bond (hydrodesulfurization) or the saturation of the aromatic ring. Determining the transition states of these reactions is essential for understanding the reaction mechanism and optimizing catalyst performance. While specific studies on this compound are limited, mechanisms can be inferred from related compounds.

In the catalytic hydrogenation of thioesters using ruthenium-based catalysts, a proposed mechanism involves the coordination of the sulfur atom to the metal center. nih.govacs.org The transition state for the key hydrogenation step is believed to involve the transfer of a hydride (H⁻) from the ruthenium catalyst to the carbon atom of the thioester group. A similar principle would apply to the direct hydrogenolysis of the C-S bond in this compound.

Alternatively, kinetic studies of thiophene hydrogenation on palladium sulfide (B99878) catalysts suggest a consecutive reaction scheme where the sulfur-containing ring is first hydrogenated before the C-S bond is broken. researchgate.net For this compound, this would imply a transition state involving the addition of hydrogen atoms to the aromatic ring, breaking its aromaticity, prior to C-S bond scission. Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate the energies of these transition states, helping to identify the most favorable reaction pathway. researchgate.net

A characteristic reaction of thiols is their oxidation to form disulfides. This process represents the simplest form of dimerization for this compound. The reaction involves the coupling of two thiol molecules with the removal of two hydrogen atoms, forming a sulfur-sulfur bond. researchgate.net

2 R-SH + [Oxidant] → R-S-S-R + H₂O (where R = 2,5-dimethylphenyl)

This oxidative dimerization can be promoted by a wide range of reagents, including mild oxidants like oxygen (air) or hydrogen peroxide, often in the presence of a metal catalyst. nih.govnih.gov The resulting product is bis(2,5-dimethylphenyl) disulfide. This reaction is generally facile and is a primary pathway for the transformation of thiols under oxidative conditions. researchgate.net

Oligomerization, the formation of short polymer chains, can also occur through the formation of multiple disulfide bridges, particularly if a dithiol were involved. acs.org For a monothiol like this compound, further oligomerization would require reactions involving the aromatic ring itself, such as catalytic coupling processes that form new carbon-carbon or carbon-sulfur bonds to create polymer chains like polyphenylene sulfide. The synthesis of polymers such as poly(2-dodecanoylsulfanyl-p-phenylenevinylene) has utilized this compound as a starting material, demonstrating its potential to be incorporated into larger molecular structures. sigmaaldrich.com

Theoretical and Computational Studies of 2,5 Dimethylbenzenethiol

Quantum Mechanical Investigations (e.g., Density Functional Theory - DFT)

Structural Optimization and Conformation Analysis

Charge Distribution Analysis, particularly Sulfur Atom

Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity. A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis within the DFT framework, would reveal the partial atomic charges. Of particular interest would be the charge on the sulfur atom, as its nucleophilicity and role in intermolecular interactions are central to the chemistry of thiols. Regrettably, no studies detailing the charge distribution of 2,5-Dimethylbenzenethiol have been published.

Adsorption Minimization Studies

The interaction of this compound with various surfaces is relevant in fields such as catalysis and materials science. Adsorption minimization studies, typically conducted using DFT, would model the adsorption of the molecule on a given substrate and calculate the adsorption energy to determine the stability and nature of the surface-molecule interaction. Such studies would elucidate the preferred orientation of the molecule on the surface and the role of the thiol group in binding. At present, there is no available research focusing on the adsorption of this compound.

Electronic Properties: HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. While this is a standard computational analysis, specific calculations of the HOMO-LUMO gap for this compound are not reported in the scientific literature.

Thermodynamic Favorability of Reactions

Computational chemistry can be employed to predict the thermodynamic feasibility of chemical reactions by calculating the change in Gibbs free energy. For this compound, this could involve studying reactions such as deprotonation of the thiol group, oxidation to form a disulfide, or its participation in nucleophilic substitution reactions. Without dedicated computational studies, the thermodynamic parameters for reactions involving this specific compound remain unquantified from a theoretical standpoint.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. An MD simulation of this compound could offer insights into its bulk properties, such as diffusion coefficients and radial distribution functions, as well as its behavior in different solvent environments. This powerful technique can also be used to explore conformational changes and intermolecular interactions in a dynamic context. However, the scientific literature does not currently contain any reports of molecular dynamics simulations performed on this compound.

Computational Prediction of Spectroscopic Properties (e.g., Optical Spectra)

The prediction of spectroscopic properties of molecules like this compound can be effectively carried out using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This theoretical approach is a powerful tool for understanding the electronic transitions within a molecule, which are responsible for its absorption of light and thus its optical spectrum.

The TD-DFT method calculates the excitation energies, which correspond to the wavelengths of light the molecule will absorb, and the oscillator strengths, which relate to the intensity of the absorption peaks. The process involves first optimizing the ground-state geometry of the this compound molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to simulate the electronic excitations from the ground state to various excited states.

For aromatic compounds such as this compound, the optical spectra are typically dominated by π→π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of the thiol (-SH) group and the two methyl (-CH3) groups on the benzene (B151609) ring influences the energy levels of these orbitals and, consequently, the absorption wavelengths. The thiol group, being a weak chromophore, and the methyl groups, acting as auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.502750.08HOMO → LUMO
S₀ → S₂5.252360.15HOMO-1 → LUMO
S₀ → S₃5.802140.75HOMO → LUMO+1

Note: The data in the table above is illustrative and not derived from actual published research on this compound. It serves to demonstrate the type of output generated from TD-DFT calculations.

Analysis of Intermolecular and Intramolecular Interactions (e.g., C-H...π bonding)

The structure and properties of this compound are influenced by a variety of non-covalent interactions, both within a single molecule (intramolecular) and between neighboring molecules (intermolecular). These interactions, though weaker than covalent bonds, play a crucial role in determining the molecule's conformation, crystal packing, and physical properties.

Intermolecular Interactions:

In the condensed phase, molecules of this compound can interact with each other through several types of non-covalent forces:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. These interactions are driven by a combination of electrostatic and dispersion forces. The substitution pattern on the benzene ring can influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

S-H...π Interactions: The thiol group can act as a hydrogen bond donor, with the sulfur-bound hydrogen interacting with the electron-rich π system of a neighboring aromatic ring. This type of interaction is a significant contributor to the stabilization of structures in many thiophenol derivatives.

Intramolecular Interactions:

Within a single molecule of this compound, specific intramolecular interactions can influence its preferred conformation:

C-H...S Interactions: A weak intramolecular hydrogen bond can potentially form between a hydrogen atom of one of the methyl groups and the sulfur atom of the thiol group, particularly if the methyl group is in the ortho position to the thiol. This would depend on the rotational orientation of the thiol and methyl groups.

C-H...π Interactions: While less common as a dominant intramolecular force in a molecule of this size, weak interactions between the C-H bonds of the methyl groups and the molecule's own π system can occur, influencing the conformational preference of the substituents.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, and the electron density at these points provides information about the strength of the interaction. NCI plots provide a visual representation of regions of weak interactions within and between molecules.

Detailed computational studies on the specific intermolecular and intramolecular interactions of this compound are not extensively documented in the available literature. However, based on studies of similar substituted thiophenols, the presence and interplay of the interactions described above are expected to be the primary determinants of its supramolecular chemistry and conformational landscape.

Table 2: Summary of Potential Non-Covalent Interactions in this compound
Interaction TypeNatureDescriptionPotential Significance
π-π StackingIntermolecularInteraction between aromatic rings of adjacent molecules.Influences crystal packing and solid-state properties.
S-H...πIntermolecularHydrogen bond between the thiol hydrogen and the π system of a neighbor.Contributes to molecular association and structural stability.
C-H...πIntermolecularWeak hydrogen bond between a methyl C-H and a neighboring π system.Adds to the cohesive energy of the molecular crystal.
van der Waals ForcesIntermolecularGeneral attractive forces between molecules.Contributes to the overall stability of the condensed phase.
C-H...SIntramolecularPotential weak hydrogen bond within the molecule.Can influence the preferred conformation of the thiol and methyl groups.

Applications of 2,5 Dimethylbenzenethiol in Advanced Materials and Catalysis

Catalysis

In the field of catalysis, 2,5-dimethylbenzenethiol primarily functions as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand can profoundly influence the stability, reactivity, and selectivity of the resulting catalyst.

Role as a Ligand in Metal Nanocluster Synthesis and Stabilization

Thiolate-protected metal nanoclusters are a class of nanomaterials with atomically precise structures and unique physicochemical properties. nih.gov this compound, like other aromatic thiols, can act as a crucial surface ligand in the synthesis and stabilization of these nanoclusters. The sulfur atom of the thiol group forms a strong covalent bond with metal atoms, such as gold (Au), creating a protective monolayer around the metallic core.

This ligand shell serves several critical functions:

Stabilization : It prevents the aggregation and uncontrolled growth of the metal nanoparticles, allowing for the isolation of atomically precise clusters, such as Au₂₅(SR)₁₈. psu.edu

Property Modulation : The nature of the ligand influences the electronic structure, solubility, and stability of the nanocluster. nih.gov Aromatic thiols can affect the stability of the nanocluster during processes like ligand exchange. psu.edu

Functionalization : The ligand provides a means to introduce specific functionalities to the nanocluster surface, enabling their use in sensing, bioconjugation, and catalysis. rsc.org

The synthesis of these clusters often involves the reduction of a metal salt in the presence of the thiol. nih.govrsc.org The resulting nanoclusters, such as those with a core of 25 gold atoms protected by 18 thiolate ligands, are noted for their remarkable stability. psu.edu

FeatureDescription
Binding Atom Sulfur
Metal Core Example Gold (Au)
Typical Cluster Formula Au₂₅(SR)₁₈
Function of Ligand Stabilization against aggregation, modulation of electronic properties, providing solubility.
Binding Type Covalent Au-S bond

Applications in Photocatalytic Hydrogen Evolution Processes

Photocatalytic hydrogen evolution from water is a promising strategy for clean energy production. The process typically involves a semiconductor photocatalyst that absorbs light to generate electron-hole pairs, which then drive the reduction of protons to hydrogen gas. researchgate.net While metal nanoclusters are explored for their potential in photocatalysis, direct and specific applications of this compound in these processes are not extensively documented in current research. The role of the thiol ligand in this context would be indirect, primarily to stabilize the catalytically active metal nanocluster. The electronic interaction between the ligand and the metal core could, in principle, influence the photocatalytic efficiency of the nanocluster, but specific studies focusing on this compound for hydrogen evolution are needed.

Impact on Catalyst Performance and Selectivity in Isomerization Reactions

Isomerization reactions, which rearrange the atomic structure of a molecule to form an isomer, are fundamental in chemical synthesis. The performance of a metal catalyst in these reactions is highly dependent on its ligand sphere. uoregon.edu Ligands like this compound can significantly impact a catalyst's activity and selectivity through steric and electronic effects.

Electronic Effects : The electron-donating or withdrawing nature of the substituents on the ligand can alter the electron density at the metal center. This, in turn, affects the binding of the substrate and the energetics of the catalytic cycle.

Steric Effects : The size and shape of the ligand can control which substrates can access the catalytic site and can influence the geometry of the transition state, thereby directing the reaction toward a specific isomer.

While general principles of catalysis suggest that using this compound as a ligand could control selectivity in transition metal-catalyzed isomerizations, specific industrial or academic examples detailing its use for this purpose are not prominent in the reviewed literature. uoregon.edunih.gov Research on the isomerization of molecules like 2,5-dichlorotoluene (B98588) and 2,5-dimethylfuran (B142691) has focused on solid acid catalysts like zeolites rather than metal complexes with thiol ligands. nih.govchalmers.se

Polymer and Material Science

Beyond catalysis, this compound is a valuable compound in the synthesis and processing of polymers and other advanced materials.

Precursor in Polymer Synthesis (e.g., Poly(2-dodecanoylsulfanyl-p-phenylenevinylene))

This compound has been identified as a key precursor in the synthesis of specific poly(p-phenylenevinylene) (PPV) derivatives. sigmaaldrich.com PPVs are an important class of conjugated polymers known for their electroluminescent and photovoltaic properties, making them suitable for applications like light-emitting diodes (LEDs) and solar cells. wikipedia.org

Specifically, this compound is used in the synthesis of poly(2-dodecanoylsulfanyl-p-phenylenevinylene). sigmaaldrich.com In this context, the thiol is not directly polymerized but is used to create a monomer that is then incorporated into the polymer backbone. The synthesis generally proceeds through a precursor route, where a soluble, non-conjugated polymer is first prepared and then converted into the final conjugated PPV through a thermal elimination step. rsc.orgnih.gov The inclusion of side groups, derived from precursors like this compound, is crucial for enhancing the solubility and processability of the final polymer. wikipedia.org

Polymer ExamplePrecursor Role of this compoundPolymer FamilyKey Property
Poly(2-dodecanoylsulfanyl-p-phenylenevinylene)Used in the synthesis of the monomer. sigmaaldrich.comPoly(p-phenylene vinylene) (PPV)Conjugated, Electroluminescent

Utilization in Rubber Processing as a Peptizer

In the rubber industry, peptizers are chemical agents that facilitate the processing of natural and synthetic rubbers. They work by promoting the breakdown of long polymer chains (mastication), which reduces the viscosity of the rubber and makes it easier to mix and mold. Thiol-containing compounds are known to be effective chemical peptizers.

While direct documentation for the 2,5-isomer is sparse, the closely related isomer, 2,4-dimethylbenzenethiol , is explicitly used as a peptizer for natural and styrene-butadiene rubber (SBR). chemicalbook.com Given their structural similarity, it is plausible that this compound exhibits similar activity. These chemical peptizers are often aromatic thiols or their corresponding disulfides. They function by initiating cleavage of the rubber's polymer chains, especially at the higher temperatures encountered during mixing. This reduction in molecular weight and viscosity improves compound flow and the dispersion of fillers like carbon black.

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. Its utility stems from the reactivity of the thiol group, which can act as a potent nucleophile or be deprotonated to form a highly reactive thiolate. This reactivity is harnessed in various transformations, from the formation of organometallic reagents to its potential incorporation into intricate structures like thiosugars and products of multicomponent reactions.

This compound is a key precursor for the synthesis of its corresponding lithium salt, Lithium 2,5-dimethylbenzenethiolate. This transformation is a fundamental acid-base reaction in organometallic chemistry, where the weakly acidic proton of the thiol group is abstracted by a strong organolithium base, most commonly n-butyllithium (n-BuLi).

The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol and the reaction of the organolithium reagent with atmospheric moisture and oxygen. An anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, is used to dissolve the this compound. The reaction mixture is cooled to a low temperature, often -78 °C, to control the exothermicity of the reaction and prevent side reactions.

Upon the slow addition of n-butyllithium, the base removes the proton from the sulfur atom, generating the lithium thiolate salt and butane (B89635) as a byproduct. The resulting Lithium 2,5-dimethylbenzenethiolate remains in solution and is a powerful nucleophile. This in situ generated reagent is not typically isolated but is used directly in subsequent reactions, such as nucleophilic substitution or addition reactions, to introduce the 2,5-dimethylphenylthio moiety into a target molecule.

Table 1: Typical Reaction Parameters for the Synthesis of Lithium 2,5-Dimethylbenzenethiolate

ParameterConditionPurpose
Starting Material This compoundSource of the thiolate
Reagent n-Butyllithium (n-BuLi)Strong base for deprotonation
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent to dissolve reactants
Temperature -78 °C to 0 °CTo control reactivity and minimize side reactions
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation and reaction with air/moisture
Product Lithium 2,5-dimethylbenzenethiolateNucleophilic reagent
Byproduct ButaneFormed from n-BuLi after proton abstraction

Intermediate in the Synthesis of Thiosugars and Thioglycosides

In carbohydrate chemistry, thiols are crucial for the synthesis of thioglycosides, which are sugar analogues where the anomeric oxygen atom is replaced by sulfur. These S-glycosides are of significant interest because they are generally more stable towards enzymatic and chemical hydrolysis than their O-glycoside counterparts, making them valuable as enzyme inhibitors or therapeutic agents.

The synthesis of a thioglycoside typically involves the reaction of a nucleophilic thiol with an electrophilic sugar derivative, such as a glycosyl halide or a glycosyl acetate (B1210297), activated by a Lewis acid. In this context, this compound can act as the sulfur nucleophile. The lone pairs on the sulfur atom attack the anomeric carbon of the sugar, displacing a leaving group to form a new carbon-sulfur bond. The resulting product is a 2,5-dimethylphenyl thioglycoside.

While the use of various aromatic thiols in glycosylation reactions is a well-established strategy, specific, documented examples detailing the use of this compound in the synthesis of thiosugars are not prominent in a review of scientific literature. However, the chemical principles confirm its suitability for such transformations. The reaction would be governed by factors such as the nature of the sugar's leaving group, the choice of promoter (e.g., Lewis acids like boron trifluoride etherate), and the reaction conditions, all of which influence the yield and stereoselectivity (α or β) of the resulting thioglycoside.

Table 2: Hypothetical Synthesis of a 2,5-Dimethylphenyl Thioglycoside

ComponentRoleExample
Glycosyl Donor ElectrophileAcetobromo-α-D-glucose
Sulfur Nucleophile NucleophileThis compound
Promoter Lewis Acid ActivatorBoron trifluoride etherate (BF₃·OEt₂)
Solvent AproticDichloromethane (CH₂Cl₂)
Product S-Glycoside2,5-Dimethylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

Role in Multicomponent Reactions and Associated Methodological Challenges

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Thiols are often employed in MCRs as one of the nucleophilic components. Theoretically, this compound could participate in such reactions, adding its sulfur atom to an electrophilic intermediate generated in situ. For instance, in a variation of the Biginelli or Hantzsch reactions, an intermediate imine or α,β-unsaturated carbonyl compound could be intercepted by the thiol in a conjugate addition step, introducing the 2,5-dimethylphenylthio group into the final heterocyclic structure.

Despite the extensive development of MCRs, specific examples that utilize this compound as a reactant are not readily found in published research. The application of this specific thiol in an MCR would present several methodological challenges that require careful optimization:

Chemoselectivity: In a complex mixture of reactants, the thiol must compete with other nucleophiles (e.g., amines, water, or enolates) to react at the desired step in the reaction cascade. The timing and rate of the thiol addition are critical.

Reversibility: The addition of a thiol to an electrophile can be reversible. Reaction conditions must be optimized to drive the equilibrium towards the desired product and ensure the irreversible formation of the final structure.

Catalyst Compatibility: The chosen catalyst must be compatible with a sulfur-containing compound, as thiols can sometimes poison metal catalysts or react with acidic or basic promoters.

Steric Hindrance: The methyl groups on the aromatic ring of this compound could exert steric effects that may slow down its reaction rate compared to less hindered thiols, potentially favoring side reactions.

Addressing these challenges would be essential to successfully integrate this compound into a multicomponent synthesis protocol.

Environmental Chemistry and Degradation Studies of Substituted Benzenethiols

Biodegradation Pathways of Aromatic Organosulfur Compounds

The biodegradation of aromatic compounds, including organosulfur derivatives, is a key process in their environmental removal. Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy. The structural similarity of 2,5-dimethylbenzenethiol to other widespread aromatic pollutants, such as xylene isomers, allows for inferences about its likely biodegradation routes.

The microbial degradation of xylene isomers, which are structurally analogous to this compound, has been extensively studied. Both aerobic and anaerobic pathways are known. Under aerobic conditions, bacteria often initiate the degradation by oxidation of a methyl group or the aromatic ring. However, under anoxic conditions, such as in contaminated aquifers and sediments, different strategies are employed.

For instance, 1,3-dimethylbenzene (m-xylene) can be rapidly mineralized by microbial communities in the absence of molecular oxygen, using nitrate (B79036) as an electron acceptor. nih.gov Studies have shown that up to 80% of m-xylene (B151644) can be oxidized to CO2 with a concurrent reduction of nitrate. nih.gov The degradation patterns of BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and xylenes) compounds can be complex when they are present in mixtures. The presence of one compound can inhibit or enhance the degradation of another. nih.govresearchgate.net For example, ethylbenzene has been shown to be a potent inhibitor of the degradation of other BTEX compounds, while the presence of toluene can enhance the degradation of ethylbenzene and xylenes. nih.gov The degradation rates are also highly dependent on the specific microbial consortia present and the environmental conditions. biorxiv.orgasm.org In anoxic environments, specific bacterial clades, such as Thermincola and the deltaproteobacterial Candidate Sva0485, have been strongly linked to anaerobic benzene (B151609) biodegradation. biorxiv.org

Table 1: Microbial Degradation of BTEX Compounds

Compound Degradation Order (Single Substrate) Degradation Order (Mixture) Interactions in Mixtures
Toluene 1 1 Can enhance degradation of ethylbenzene and xylenes. nih.gov
Benzene 2 3 Slight inhibitory effect on each other with toluene. nih.gov
Ethylbenzene 3 2 Potent inhibitor of BTEX degradation. nih.gov
Xylenes 4 4 p-xylene can inhibit benzene and toluene degradation. nih.govresearchgate.net

This table summarizes the typical degradation order and interactions of BTEX compounds by microbial consortia.

A critical step in the aerobic degradation of aromatic compounds is the cleavage of the stable aromatic ring. nih.gov This reaction is catalyzed by a class of enzymes known as ring-cleaving dioxygenases. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to the opening of the ring and the formation of aliphatic products that can be further metabolized. researchgate.net

There are two main classes of ring-cleaving dioxygenases, categorized by the position of cleavage relative to the hydroxyl groups on the catecholic intermediate:

Intradiol Dioxygenases: These enzymes utilize a non-heme Fe(III) center and cleave the aromatic ring ortho to the hydroxyl groups (between the two hydroxyls). nih.gov

Extradiol Dioxygenases: These enzymes typically use a non-heme Fe(II) center and cleave the ring meta to the hydroxyls (adjacent to one of the hydroxyl groups). nih.govresearchgate.net

Extradiol dioxygenases are generally considered more versatile than their intradiol counterparts, capable of acting on a wider variety of substrates. nih.gov The mechanism is thought to involve the binding of both the catecholic substrate and O2 to the reduced Fe(II) center. researchgate.net An electron is then transferred from the substrate through the metal to the oxygen, activating both for the subsequent cleavage reaction. researchgate.net Fungi also possess genes encoding for ring-cleavage dioxygenases, though they are less characterized than their bacterial counterparts. nih.gov For example, the fungus Aspergillus niger has been shown to produce several intradiol dioxygenases with specificities for different catecholic substrates like hydroxyquinol and protocatechuate. nih.gov

Table 2: Classes of Ring-Cleaving Dioxygenases

Enzyme Class Metal Cofactor Cleavage Position Key Feature
Intradiol Dioxygenases Non-heme Fe(III) Ortho (between -OH groups) Cleaves the bond between hydroxyl-substituted carbons. nih.gov
Extradiol Dioxygenases Non-heme Fe(II) Meta (adjacent to an -OH group) Generally more versatile with a wider substrate range. nih.govresearchgate.net

This table outlines the primary characteristics of the two main classes of ring-cleaving dioxygenases involved in aromatic compound degradation.

Environmental Fate and Transformation

Beyond direct microbial degradation, the environmental fate of this compound is influenced by various abiotic transformation processes, particularly oxidation reactions. These transformations can alter the compound's toxicity, mobility, and ultimate persistence in the environment.

Thiols (-SH group) are susceptible to oxidation in the environment. This can occur through photochemical processes or, as recently discovered, through spontaneous, non-photochemical pathways, particularly at air-water interfaces like those found in sea spray aerosols. acs.orgresearchgate.net In these systems, thiols can be rapidly oxidized to form products such as disulfides (R-S-S-R), sulfoxides (R-S(=O)-R'), and sulfones (R-S(=O)2-R'). researchgate.net

This spontaneous oxidation is thought to be driven by the enrichment of the thiol compounds at the interface and the generation of highly reactive radicals. acs.orgresearchgate.net In anoxic environments, thiols can also induce the oxidation of other substances. For example, they play a significant role in the redox transformation of mercury, where the oxidation of dissolved elemental mercury is observed in the presence of various thiol compounds. nih.govacs.org The rate of this thiol-induced oxidation depends on the structure of the thiol, with smaller aliphatic thiols generally showing higher reaction rates than larger aromatic thiols. nih.govacs.org The presence of impurities from transition metals, such as copper and iron, can also catalyze the oxidation of thiols in aqueous solutions. researchgate.net

The rate at which a compound like this compound degrades in the environment is not intrinsic but is controlled by a multitude of factors. These include:

Chemical Structure: The specific arrangement of functional groups on the aromatic ring influences its susceptibility to microbial attack and chemical oxidation.

Presence of Co-contaminants: As seen with BTEX mixtures, other pollutants can have synergistic or antagonistic effects on degradation. nih.gov The presence of toluene, ethylbenzene, and xylene has been shown to decrease the rate of benzene degradation. biorxiv.org

Nutrient Availability: The presence of electron acceptors like nitrate or sulfate (B86663) is critical for anaerobic biodegradation. nih.govbiorxiv.org Amending contaminated groundwater with nutrients can stimulate microbial activity. asm.org

pH and Temperature: Microbial activity and enzyme function are optimal within specific pH and temperature ranges. Some specialized microbes, however, can degrade aromatic compounds under extreme conditions of low temperature, high salinity, and high pH. researchgate.net

Redox Potential: The availability of oxygen (oxic vs. anoxic conditions) is a primary determinant of the active metabolic pathways. nih.gov

Microbial Population: The presence of microorganisms with the appropriate catabolic genes is a prerequisite for biodegradation. The abundance of specific microbial groups and their functional genes can be correlated with degradation rates. biorxiv.org

Hydrodesulfurization Processes and Deuteration Studies

In industrial contexts, particularly in petroleum refining, the removal of sulfur from organosulfur compounds is achieved through a catalytic process known as hydrodesulfurization (HDS). This process is essential for producing cleaner fuels and meeting stringent environmental regulations. mdpi.com HDS involves reacting the feedstock with hydrogen gas at high temperatures and pressures over a metal catalyst, typically containing cobalt and molybdenum or nickel and molybdenum on an alumina (B75360) support. mdpi.comethz.ch The carbon-sulfur bonds are cleaved, and the sulfur is converted to hydrogen sulfide (B99878) (H2S), which is then separated and treated. mdpi.com

The HDS of thiophenic compounds, which are structurally related to benzenethiols, is well-studied. The reaction mechanism generally involves two main pathways: direct desulfurization (DDS), where the C-S bond is cleaved without prior hydrogenation of the aromatic ring, and a hydrogenation (HYD) pathway, where the ring is first saturated and then the C-S bond is broken. mdpi.com

Deuteration studies, where hydrogen is replaced with its isotope deuterium (B1214612) (D2), are a powerful tool for elucidating the mechanisms of HDS. By tracking the incorporation of deuterium into the reaction products (such as H2S, HDS, and D2S) and the unreacted substrate, researchers can gain insight into the elementary steps of the catalytic cycle, such as the nature of hydrogen activation and the reversibility of reaction steps. osti.gov For example, in the deuterodesulfurization of thiophene (B33073) over MoS2 catalysts, the vast majority of the sulfur is removed as H2S, with very little deuterium incorporated into the sulfide product, providing clues about the source of hydrogen atoms involved in the C-S bond cleavage. osti.gov

Biological and Biomedical Research Applications Excluding Dosage/administration

Investigation of Enzyme Mechanisms and Protein Interactions Involving Thiol Groups

The thiol group (-SH) of 2,5-Dimethylbenzenethiol is a critical functional group that dictates its chemical reactivity and potential for interaction with biological macromolecules. Thiol groups are known to be highly reactive and play a crucial role in the structure, function, and regulation of proteins. plos.org The sulfur atom in the thiol group is a strong nucleophile, allowing it to participate in various biochemical reactions.

In the context of proteins, the thiol groups of cysteine residues are fundamental to structural stability through the formation of disulfide bonds and are often involved in coordinating metal ions. plos.org Thiol-disulfide exchange reactions serve as molecular switches in a growing number of redox-regulated proteins. plos.org The reactivity of the thiol in this compound suggests its potential to interact with proteins through similar mechanisms. Thiol-reactive probes are frequently used to label proteins to detect conformational changes, the assembly of multi-subunit complexes, and ligand-binding processes. thermofisher.com The relatively low abundance of cysteine residues in proteins allows for site-specific labeling with thiol-reactive compounds, which is crucial when the activity or binding affinity of the resulting conjugate is paramount. thermofisher.com

Furthermore, the interaction between a thiol's S-H group and aromatic rings (S–H/π interactions) can contribute to the stability of structures and interfaces of complexes. These interactions, while weaker than covalent bonds, can be energetically significant in biological systems. The general reactivity of thiols also includes addition to activated double bonds and reactions with organomercurials. nih.gov These chemical properties underpin the potential for this compound and its derivatives to act as modulators of enzyme activity or protein function by interacting with key cysteine residues or other sites within a protein.

Potential Therapeutic Applications and Drug Development Research

This compound serves as a versatile intermediate in organic synthesis and drug development. cymitquimica.com It is categorized as a pharmaceutical standard and intermediate, indicating its role in the synthesis of more complex, biologically active molecules. pharmaffiliates.com The 2,5-dimethylphenyl scaffold, which is the core structure of this compound, is a feature in many antimicrobial agents. nih.gov

A significant area of research involves the synthesis of novel compounds derived from this compound for therapeutic use. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and are being explored as new scaffolds for developing antimicrobial candidates that target multidrug-resistant Gram-positive bacteria and pathogenic fungi. nih.gov This highlights the direct application of the 2,5-dimethylphenyl moiety in the creation of new potential drugs. The development of such derivatives is a response to the growing global health problem of antimicrobial resistance. mdpi.com

The compound is also used in the synthesis of various other chemical entities, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne and 1,1,2,4-tetrachloro-4-(2,5-dimethylphenylthio)-1,3-butadiene. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While the direct therapeutic applications of these specific compounds are not detailed, their synthesis from this compound demonstrates its utility as a foundational building block in medicinal chemistry. The related isomer, 2,4-dimethylbenzenethiol, is used as an intermediate in the production of the antidepressant vortioxetine, further illustrating the importance of dimethylbenzenethiol isomers in pharmaceuticals. nih.gov

Antimicrobial Activity Studies of Related Sulfonamide and Benzoic Acid Derivatives

Derivatives of this compound have shown promising antimicrobial activity, particularly against resistant bacterial strains. Research has focused on incorporating the 2,5-dimethylphenyl scaffold into various chemical structures to assess their biological efficacy. nih.gov

N-2,5-Dimethylphenylthioureido Acid Derivatives: A study on novel thiazole (B1198619) derivatives bearing the N-2,5-dimethylphenyl group reported significant in vitro antimicrobial activity. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, including clinically important multidrug-resistant strains. nih.gov

Specifically, 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus. Several of these compounds also showed favorable activity against vancomycin-resistant Enterococcus faecium (VRE). nih.gov Furthermore, certain derivatives exhibited broad-spectrum antifungal activity against drug-resistant Candida strains, with one ester compound showing good activity against Candida auris, surpassing that of the common antifungal fluconazole. nih.gov

Table 1: Antimicrobial Activity of Selected N-2,5-Dimethylphenylthioureido Acid Derivatives

Compound ID Target Organism Activity Noted
3h Tedizolid/Linezolid-Resistant S. aureus Excellent
3j Tedizolid/Linezolid-Resistant S. aureus Excellent
7 Methicillin-Resistant S. aureus (MRSA) Excellent
3h, 3j, 7 Vancomycin-Resistant E. faecium (VRE) Favorable
9f, 14f Drug-Resistant Candida strains Broad-spectrum

| 8f | Candida auris | Good (greater than fluconazole) |

Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives. nih.gov

General Activity of Related Derivatives:

Sulfonamides: Sulfonamides are a well-established class of synthetic antimicrobial drugs that act by competitively inhibiting folic acid synthesis in microorganisms, which is essential for their growth. researchgate.net They are effective against a broad spectrum of Gram-positive and Gram-negative bacteria. uomus.edu.iqnih.gov The development of new sulfonamide derivatives is an ongoing strategy to combat bacterial resistance. researchgate.net

Benzoic Acid Derivatives: Benzoic acid and its derivatives are also known to possess antimicrobial properties. mdpi.com Studies on pyrazole (B372694) benzoic acid derivatives have identified potent agents against staphylococci and enterococci, with some compounds effectively inhibiting and eradicating bacterial biofilms. mdpi.com The plausible mode of action for these compounds involves the permeabilization of the bacterial cell membrane. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in drug discovery. For derivatives of this compound, SAR investigations have provided insights into the structural features necessary for potent antimicrobial effects.

A SAR study of aminothiazole derivatives incorporating the N-2,5-dimethylphenyl group revealed that modifications to a carboxylic acid moiety significantly influence the antimicrobial activity of the synthesized compounds. nih.gov This indicates that the properties of substituents at this position, such as their size, polarity, and hydrogen-bonding capacity, are key determinants of biological function.

General SAR principles from related heterocyclic compounds further inform the potential for optimization:

Thiazole Derivatives: In various thiazole-containing hybrids, substitutions on different parts of the molecule, such as pyrazoline or phenyl rings, can favor or diminish activity against specific bacterial or fungal strains. mdpi.com

Quinone Derivatives: For pyrimidoisoquinolinquinones synthesized with thiophenol derivatives, modifications to the hydrophobicity and chain length of functional groups attached to the quinone core are critical parameters controlling antibacterial activity. mdpi.com

Arylpiperazine Derivatives: In naftopidil-based arylpiperazine derivatives, SAR analysis helped to rationalize the observed cytotoxic activities against cancer cell lines, guiding further development. nih.gov

These studies collectively suggest that the 2,5-dimethylphenyl scaffold provides a solid foundation, and that systematic modifications of other parts of the molecule are a viable strategy for developing potent and selective therapeutic agents.

Table of Compounds Mentioned

Compound Name
2,4-Dimethylbenzenethiol
This compound
1,1,2-Trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne
1,1,2,4-Tetrachloro-4-(2,5-dimethylphenylthio)-1,3-butadiene
Fluconazole
Linezolid
Tedizolid
Vancomycin

Q & A

Basic: What synthetic methodologies are effective for preparing high-purity 2,5-Dimethylbenzenethiol, and how can its purity be validated?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or thiolation of pre-functionalized aromatic precursors. For example, it has been used to synthesize poly(2-dodecanoylsulfanyl-p-phenylenevinylene) by reacting with vinyl monomers under controlled conditions . Post-synthesis, purification via fractional distillation (given its boiling point ~122°C/50 mmHg for the 2,6-isomer, analogous conditions apply) is critical . Validate purity using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities.
  • ¹H/¹³C NMR: Confirm structural integrity via characteristic shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, thiol proton at δ 1.5–2.0 ppm).
  • Elemental Analysis: Ensure stoichiometric consistency (C: ~69.5%, H: ~7.3%, S: ~23.2%).

Basic: How can researchers mitigate oxidation and stabilize this compound during storage?

Methodological Answer:
Thiols are prone to oxidation to disulfides. Key stabilization strategies include:

  • Storage Conditions: Store at 0–6°C under inert gas (N₂/Ar) in amber glass vials to limit light/oxygen exposure .
  • Antioxidant Additives: Use 0.1% hydroquinone or BHT to inhibit radical-mediated oxidation.
  • Periodic Purity Checks: Monitor via thin-layer chromatography (TLC) with iodine staining or LC-MS to detect disulfide formation.

Advanced: How does the steric and electronic profile of this compound influence its reactivity in metal-thiolate coordination chemistry?

Methodological Answer:
The 2,5-dimethyl substitution introduces steric hindrance near the thiol group, which impacts metal-ligand bonding. For example:

  • Lead(II) Coordination: The 2,6-isomer forms stable (2,6-Me₂C₆H₃S)₂Pb complexes via reaction with Pb(OAc)₂ in organic solvents . Similar reactivity is expected for the 2,5-isomer, but steric effects may reduce coordination efficiency.
  • Catalytic Applications: Compare turnover rates in metal-catalyzed reactions (e.g., cross-coupling) with less hindered thiols (e.g., benzenethiol) to quantify steric/electronic contributions.

Advanced: What analytical techniques resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:
Discrepancies arise from isomer impurities or measurement conditions. To resolve:

  • Differential Scanning Calorimetry (DSC): Accurately determine melting/boiling points (e.g., 2,6-isomer: bp 122°C/50 mmHg vs. 3,4-isomer: bp 222°C/760 mmHg ).
  • Solubility Studies: Use UV-Vis spectroscopy to quantify solubility in polar vs. non-polar solvents (e.g., logP ~3.2 for 2,5-isomer, inferred from analogous thiols).

Advanced: How can this compound be utilized as a ligand in atomically precise nanoclusters?

Methodological Answer:
Thiols are key ligands in gold/silver nanoclusters. To apply this compound:

  • Synthesis Protocol: Replace conventional ligands (e.g., glutathione) with this compound during nanocluster reduction (e.g., NaBH₄ reduction of Au³⁺ in THF).
  • Characterization: Use ESI-MS to confirm cluster composition (e.g., Au₂₅(SR)₁₈) and TEM/XRD to assess size/structure .
  • Comparative Studies: Contrast stability and optical properties (e.g., photoluminescence) with clusters stabilized by less hindered thiols.

Data Contradiction: How do researchers address conflicting reports on the catalytic activity of this compound-derived metal complexes?

Methodological Answer:
Variations in catalytic performance (e.g., turnover frequency, selectivity) may stem from:

  • Structural Isomerism: Compare 2,5- vs. 2,6- vs. 3,4-isomers in identical reactions (e.g., Pd-catalyzed C–S bond formation).
  • Reaction Optimization: Systematically vary solvent, temperature, and metal/thiol ratio. For example, the 2,6-isomer’s Pb complex shows high solubility in toluene, enabling efficient catalysis .
  • Kinetic Studies: Use in situ IR or NMR to track intermediate formation and identify rate-limiting steps.

Advanced: What role does this compound play in synthesizing functional polymers, and how can side reactions be minimized?

Methodological Answer:
This thiol is used to introduce sulfanyl groups into conjugated polymers. Key steps:

  • Polymerization Conditions: Employ Sonogashira coupling with dihalogenated monomers under Pd/Cu catalysis .
  • Side Reaction Mitigation:
    • Use degassed solvents to prevent oxidative coupling.
    • Add triphenylphosphine to suppress metal-thiolate precipitation.
    • Monitor molecular weight via GPC to detect premature termination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.